molecular formula C18H22O2 B8518341 4'-(Hexyloxy)[1,1'-biphenyl]-4-ol CAS No. 78435-17-3

4'-(Hexyloxy)[1,1'-biphenyl]-4-ol

Cat. No. B8518341
M. Wt: 270.4 g/mol
InChI Key: QNFURVAYZOFSFB-UHFFFAOYSA-N
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Patent
US05525265

Procedure details

A mixture of 74 g (0.40 moles) of biphenol and 20 g (0.50 moles) of sodium hydroxide in 600 ml of ethanol was refluxed for 1 hour. At reflux temperature 66 g (0.40 moles) of 6-bromohexane were added over a period of 1 hour. The reaction mixture was refluxed for 18 hours and cooled to room temperature, and the precipitate was filtrated. The filtrate was treated with 500 ml of water and the precipitated 4-hexyloxy-4'-hydroxybiphenyl was filtrated and washed with water. After drying 29 g of product were obtained. An additional amount of product was obtained by refluxing the precipitate collected from the reaction mixture with 45 g of potassium hydroxide in 600 ml of ethanol for 3 hours. This mixture was cooled to room temperature and the insoluble dihexyloxybiphenyl filtered off. The clear filtrate was treated with 200 ml of 6N hydrochloric acid and the precipitated 4-hexyloxy-4'-hydroxybiphenyl was filtrated, washed with water, and dried. The yield was 19 g. The total yield was 48 g (44% of theory).
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(O)[C:2]([C:7]2[C:8](O)=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1.[OH-:15].[Na+].Br[CH2:18][CH2:19][CH2:20][CH2:21]CC.[CH2:24]([OH:26])[CH3:25]>>[CH2:24]([O:26][C:5]1[CH:4]=[CH:3][C:2]([C:7]2[CH:8]=[CH:9][C:10]([OH:15])=[CH:11][CH:12]=2)=[CH:1][CH:6]=1)[CH2:25][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
BrCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
were added over a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtrated
ADDITION
Type
ADDITION
Details
The filtrate was treated with 500 ml of water
FILTRATION
Type
FILTRATION
Details
the precipitated 4-hexyloxy-4'-hydroxybiphenyl was filtrated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying 29 g of product
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
An additional amount of product was obtained
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing the precipitate
CUSTOM
Type
CUSTOM
Details
collected from the reaction mixture with 45 g of potassium hydroxide in 600 ml of ethanol for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble dihexyloxybiphenyl filtered off
ADDITION
Type
ADDITION
Details
The clear filtrate was treated with 200 ml of 6N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitated 4-hexyloxy-4'-hydroxybiphenyl was filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(CCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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